Cas no 5974-05-0 (N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide)

N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide structure
5974-05-0 structure
Product name:N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
CAS No:5974-05-0
MF:C17H23N3O3S2
MW:381.512821435928
CID:1616898
PubChem ID:1906423

N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 4-[(3,4,5,6,7,8-hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)-
    • N-(3-Hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
    • N-(3-hydroxypropyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
    • 325476-30-0
    • CBMicro_030502
    • BIM-0030636.P001
    • 5974-05-0
    • CCG-3671
    • DTXSID00365560
    • Z56800720
    • MFCD01925722
    • STK835927
    • F0464-0016
    • HMS600B02
    • N-(3-hydroxypropyl)-4-((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanamide
    • N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]butanamide
    • AKOS001031041
    • ChemDiv1_004600
    • SR-01000443469-1
    • SR-01000443469
    • N-(3-hydroxypropyl)-4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
    • Inchi: InChI=1S/C17H23N3O3S2/c21-9-4-8-18-13(22)7-3-10-24-17-19-15(23)14-11-5-1-2-6-12(11)25-16(14)20-17/h21H,1-10H2,(H,18,22)(H,19,20,23)
    • InChI Key: LZVUBRPITZMZRM-UHFFFAOYSA-N
    • SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCCCC(=O)NCCCO

Computed Properties

  • Exact Mass: 381.11829
  • Monoisotopic Mass: 381.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Density: 1.49
  • Refractive Index: 1.716
  • PSA: 90.79

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